

L-693989 (CAS Number: 138661-20-8): A Technical Guide

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Compound of Interest

Compound Name: L-693989
Cat. No.: B15582021

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693989 is a novel, semi-synthetic, water-soluble lipopeptide belonging to the pneumocandin class of antifungal agents. It demonstrates potent activity against key fungal pathogens, most notably *Pneumocystis jirovecii* (formerly *P. carinii*), the causative agent of *Pneumocystis pneumonia* (PCP), and various *Candida* species. Its mechanism of action involves the specific inhibition of (1 → 3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a targeted and promising therapeutic candidate. This document provides a comprehensive technical overview of **L-693989**, including its physicochemical properties, biological activity, and detailed experimental protocols from key preclinical studies.

Physicochemical Properties

A summary of the key physicochemical properties of **L-693989** is presented in Table 1.

Table 1: Physicochemical Properties of **L-693989**

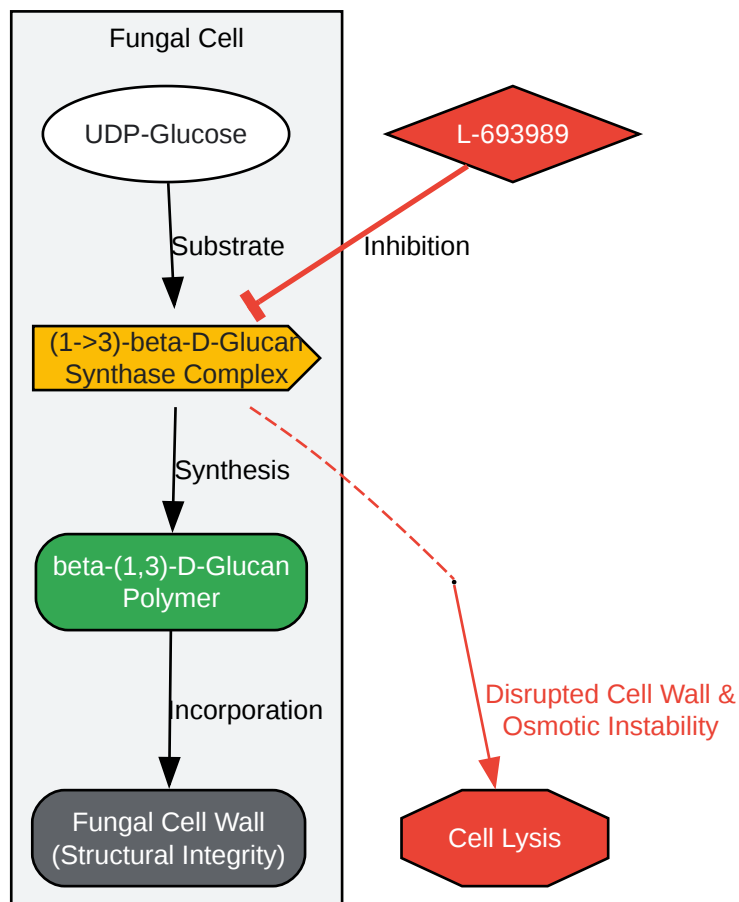
Property	Value
CAS Number	138661-20-8
Molecular Formula	C ₅₁ H ₈₀ N ₈ O ₁₉ P
Molecular Weight	1144.18 g/mol
Appearance	White to off-white solid
Solubility	Water-soluble

Mechanism of Action: Inhibition of (1 → 3)-β-D-Glucan Synthase

L-693989, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the enzyme (1 → 3)-β-D-glucan synthase. This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into long β-(1,3)-D-glucan chains. These glucan polymers are the primary structural component of the fungal cell wall, providing osmotic stability and shape.

By inhibiting this enzyme, **L-693989** disrupts the integrity of the fungal cell wall, leading to osmotic instability, altered cell morphology, and ultimately, cell death. A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and the (1 → 3)-β-D-glucan synthase enzyme.

Mechanism of Action of L-693989

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Caption: **L-693989** inhibits (1 → 3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.

Preclinical Efficacy in *Pneumocystis carinii* Pneumonia (PCP) Model

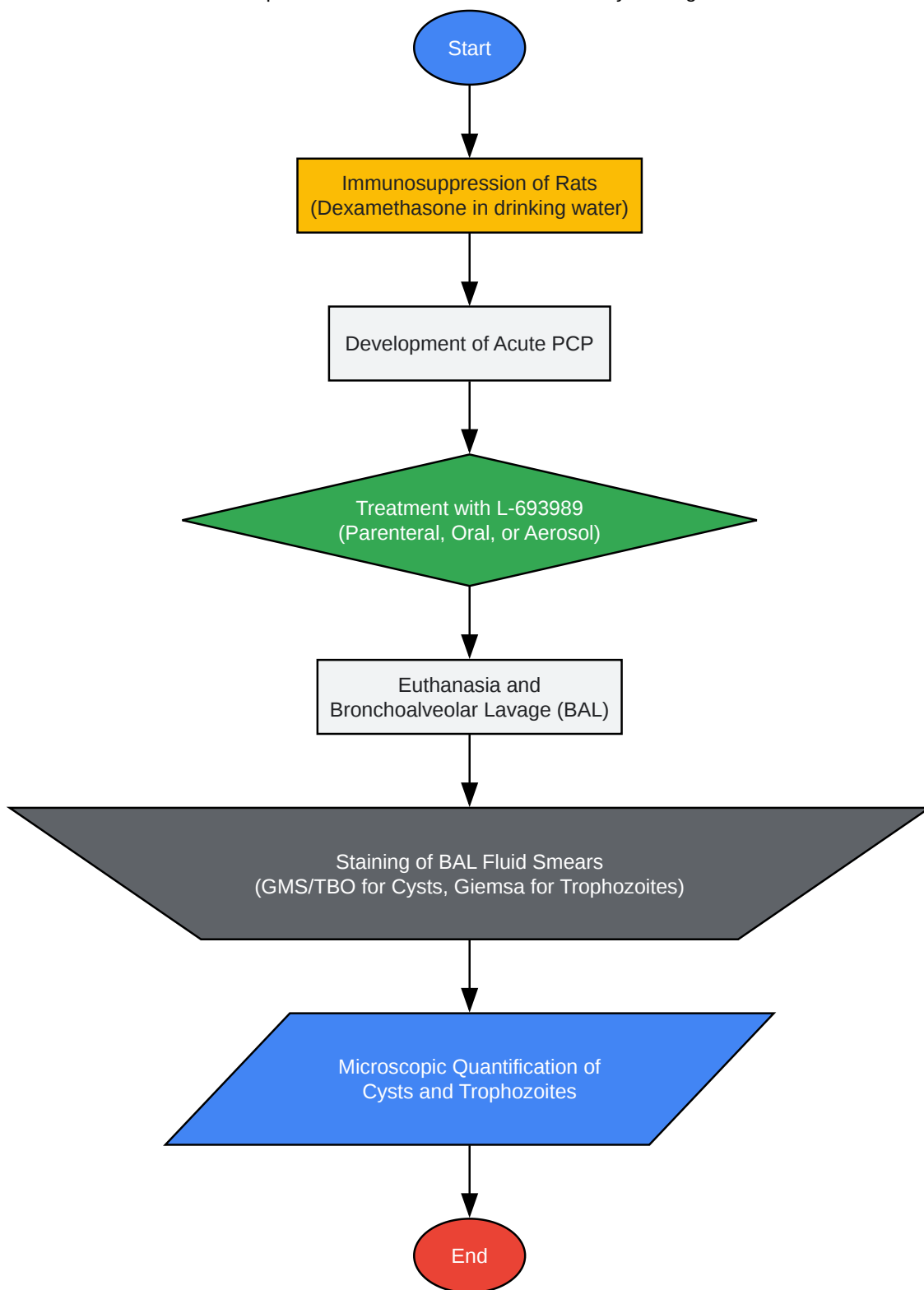
The primary preclinical evaluation of **L-693989** was conducted in a dexamethasone-induced immunosuppressed rat model of PCP. The following sections detail the experimental protocols and summarize the key findings.

Experimental Protocols

- Animal Species: Male Sprague-Dawley rats.

- Immunosuppression: Rats were immunosuppressed by the administration of dexamethasone in their drinking water (2 mg/L) for a period of 6 to 9 weeks to induce the development of acute PCP from a latent infection. A low-protein diet was also provided to enhance susceptibility.
- Parenteral Administration: **L-693989** was dissolved in sterile saline for subcutaneous (s.c.) or intravenous (i.v.) administration.
- Oral Administration: For oral gavage, **L-693989** was dissolved in sterile water.
- Aerosol Administration: A solution of **L-693989** in sterile saline was nebulized and delivered to rats in a nose-only inhalation chamber.
- Bronchoalveolar Lavage (BAL): At the end of the treatment period, rats were euthanized, and a BAL was performed by cannulating the trachea and lavaging the lungs with phosphate-buffered saline (PBS).
- Cyst and Trophozoite Quantification: The BAL fluid was centrifuged, and the cell pellet was resuspended. Aliquots were smeared onto glass slides.
 - Cyst Staining: Cysts were stained using Gomori methenamine silver or toluidine blue O.
 - Trophozoite and Intracystic Spore Staining: Trophozoites and intracystic spores were stained with Giemsa.
- Counting: The number of cysts and trophozoites was quantified by microscopic examination of a defined number of fields.

Experimental Workflow for In Vivo Efficacy Testing

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Caption: Workflow for evaluating the in vivo efficacy of **L-693989** in a rat model of PCP.

Summary of Efficacy Data

The in vivo efficacy of **L-693989** against *P. carinii* in the rat model is summarized in Tables 2, 3, and 4.

Table 2: Therapeutic Efficacy of Parenteral **L-693989** in Rats with Acute PCP

Dose (mg/kg/day, s.c.)	Treatment Duration	Efficacy
0.15	4 days	90% reduction in cysts
1.0	4 days	>99% reduction in cysts

Table 3: Therapeutic and Prophylactic Efficacy of Oral **L-693989** in Rats

Administration	Dose (mg/kg/day)	Efficacy
Therapy	32	90% effective dose (ED ₉₀)
Prophylaxis	5	ED ₉₀

Table 4: Prophylactic Efficacy of Aerosolized **L-693989** in Rats

Dosing Regimen	Lung Deposition	Efficacy
Daily	0.7 µ g/lung	Prevention of cyst and trophozoite development
Weekly	77.9 µ g/lung	Prevention of cyst and trophozoite development

Anticandidal Activity

L-693989 has also demonstrated potent in vitro activity against a range of *Candida* species, including strains resistant to other antifungal agents. The primary mechanism of action is the same as for its anti-Pneumocystis activity: inhibition of (1 → 3)-β-D-glucan synthase.

Conclusion

L-693989 is a potent pneumocandin with significant in vivo efficacy against *Pneumocystis carinii* in a well-established rat model of PCP. Its activity via parenteral, oral, and aerosolized routes highlights its therapeutic potential. The specific mechanism of action, targeting a fungal-specific enzyme, suggests a favorable safety profile. The data presented in this guide provide a solid foundation for further research and development of **L-693989** as a novel antifungal agent.

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